molecular formula C18H22N2O2S B11804505 4-Methyl-2-(1-tosylpiperidin-2-yl)pyridine

4-Methyl-2-(1-tosylpiperidin-2-yl)pyridine

Cat. No.: B11804505
M. Wt: 330.4 g/mol
InChI Key: IAOPQGTZIHAEGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

The synthesis of 4-Methyl-2-(1-tosylpiperidin-2-yl)pyridine typically involves the reaction of 4-methylpyridine with tosylpiperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete reaction .

Chemical Reactions Analysis

4-Methyl-2-(1-tosylpiperidin-2-yl)pyridine undergoes various chemical reactions, including:

Scientific Research Applications

4-Methyl-2-(1-tosylpiperidin-2-yl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-2-(1-tosylpiperidin-2-yl)pyridine involves its interaction with specific molecular targets in the body. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is thought to involve modulation of signal transduction pathways and inhibition of key enzymes involved in disease processes .

Comparison with Similar Compounds

4-Methyl-2-(1-tosylpiperidin-2-yl)pyridine can be compared with other piperidine and pyridine derivatives:

Properties

Molecular Formula

C18H22N2O2S

Molecular Weight

330.4 g/mol

IUPAC Name

4-methyl-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]pyridine

InChI

InChI=1S/C18H22N2O2S/c1-14-6-8-16(9-7-14)23(21,22)20-12-4-3-5-18(20)17-13-15(2)10-11-19-17/h6-11,13,18H,3-5,12H2,1-2H3

InChI Key

IAOPQGTZIHAEGI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=NC=CC(=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.